molecular formula C14H10N2O2 B157652 1,2-Diaminoanthraquinone CAS No. 1758-68-5

1,2-Diaminoanthraquinone

Cat. No. B157652
CAS RN: 1758-68-5
M. Wt: 238.24 g/mol
InChI Key: LRMDXTVKVHKWEK-UHFFFAOYSA-N
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Patent
US04046785

Procedure details

A 500 ml. electromagnetically stirred glass reactor was charged with 5.0 g (0.0167 mole) of dinitroanthraquinone (a mixture of 1,5-isomer and 1,8-isomer), 100 g (0.1 mole) of a 4% aqueous solution of sodium hydroxide and 0.25 g of 5% palladium-carbon. The inside of the reactor was purged with hydrogen, and the dinitroanthraquinone was hydrogenated at 30° C. with stirring. In 5 hours, 0.1169 mole of hydrogen was absorbed, the reaction was stopped. The reaction mixture was filtered in an atmosphere of nitrogen to separate the catalyst. Then, the filtrate was oxidized with air with stirring at 20° to 30° C. for 2 hours. The resulting crystals were filtered and dried to afford 3.9 g of diaminoanthraquinone (a mixture of 1,5-isomer and 1,8-isomer) in a yield of 97.5%.
Quantity
5 g
Type
reactant
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
palladium-carbon
Quantity
0.25 g
Type
catalyst
Reaction Step Two
Quantity
0.1169 mol
Type
reactant
Reaction Step Three
Yield
97.5%

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:17]=[CH:16][C:15]2[C:14](=[O:18])[C:13]3[C:8](=[CH:9][CH:10]=[CH:11][CH:12]=3)[C:7](=[O:19])[C:6]=2[C:5]=1[N+:20]([O-])=O)([O-])=O.[OH-].[Na+].[H][H]>[C].[Pd]>[NH2:1][C:4]1[CH:17]=[CH:16][C:15]2[C:14](=[O:18])[C:13]3[C:8](=[CH:9][CH:10]=[CH:11][CH:12]=3)[C:7](=[O:19])[C:6]=2[C:5]=1[NH2:20] |f:1.2,4.5|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
[N+](=O)([O-])C1=C(C=2C(C3=CC=CC=C3C(C2C=C1)=O)=O)[N+](=O)[O-]
Step Two
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Name
palladium-carbon
Quantity
0.25 g
Type
catalyst
Smiles
[C].[Pd]
Step Three
Name
Quantity
0.1169 mol
Type
reactant
Smiles
[H][H]

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The inside of the reactor was purged with hydrogen
CUSTOM
Type
CUSTOM
Details
was hydrogenated at 30° C.
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered in an atmosphere of nitrogen
CUSTOM
Type
CUSTOM
Details
to separate the catalyst
STIRRING
Type
STIRRING
Details
with stirring at 20° to 30° C. for 2 hours
Duration
2 h
FILTRATION
Type
FILTRATION
Details
The resulting crystals were filtered
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
NC1=C(C=2C(C3=CC=CC=C3C(C2C=C1)=O)=O)N
Measurements
Type Value Analysis
AMOUNT: MASS 3.9 g
YIELD: PERCENTYIELD 97.5%
YIELD: CALCULATEDPERCENTYIELD 98%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.